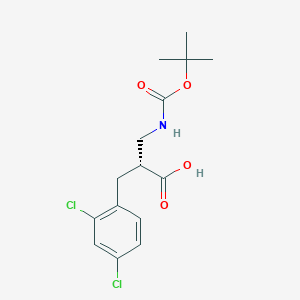
3-(Ethylamino)-4-phenoxy-5-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylamino)-4-phenoxy-5-sulfamoylbenzoic acid is an organic compound with a complex structure that includes ethylamino, phenoxy, and sulfamoyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-4-phenoxy-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 4-phenoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Ethylation: The amino group is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonation: The resulting compound is then sulfonated using chlorosulfonic acid to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-4-phenoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.
Scientific Research Applications
3-(Ethylamino)-4-phenoxy-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-4-phenoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybenzoic acid: A precursor in the synthesis of 3-(Ethylamino)-4-phenoxy-5-sulfamoylbenzoic acid.
3-(Amino)-4-phenoxy-5-sulfamoylbenzoic acid: An intermediate in the synthesis process.
3-(Methylamino)-4-phenoxy-5-sulfamoylbenzoic acid: A structurally similar compound with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of the ethylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved efficacy and selectivity for various applications.
Properties
CAS No. |
28395-29-1 |
|---|---|
Molecular Formula |
C15H16N2O5S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(ethylamino)-4-phenoxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C15H16N2O5S/c1-2-17-12-8-10(15(18)19)9-13(23(16,20)21)14(12)22-11-6-4-3-5-7-11/h3-9,17H,2H2,1H3,(H,18,19)(H2,16,20,21) |
InChI Key |
XUELKOFEYHNBNB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)

![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)



![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)

![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)
